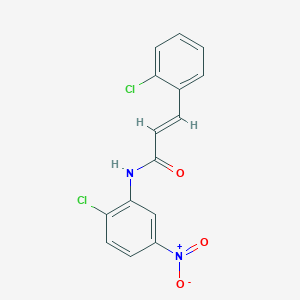
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell growth and proliferation.
Mechanism of Action
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and proliferation. CK2 inhibition by N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been shown to induce apoptosis in cancer cells and to reduce the growth of tumors in animal models.
Biochemical and physiological effects:
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been shown to have a selective inhibitory effect on CK2, without affecting other protein kinases. This selectivity is important for minimizing off-target effects and for studying the specific role of CK2 in cellular processes. In addition, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. Another direction is to study the effects of CK2 inhibition by N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide on other cellular processes, such as autophagy and DNA repair. In addition, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide could be further developed as a therapeutic agent for cancer and neurodegenerative diseases. Finally, the development of new CK2 inhibitors based on the structure of N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide could lead to the discovery of more potent and selective inhibitors of this important enzyme.
Synthesis Methods
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-5-nitroaniline with acryloyl chloride to form N-(2-chloro-5-nitrophenyl)acrylamide. The second step involves the reaction of N-(2-chloro-5-nitrophenyl)acrylamide with 2-chlorobenzoyl chloride to form N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. This synthesis method has been optimized to yield high purity N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been widely used in scientific research as a potent inhibitor of protein kinase CK2. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has also been used to study the role of CK2 in cell signaling pathways, gene expression, and cell cycle regulation. In addition, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been used to study the effects of CK2 inhibition on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOWURLJSKXGMV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)





![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)


![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)
